3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
説明
特性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-8-6-10-21(14-19)18-34-28-30-25-24(22-11-4-3-5-12-22)16-29-26(25)27(32)31(28)17-20-9-7-13-23(15-20)33-2/h3-16,29H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVTJOEZLBWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Key Modifications
The compound’s closest structural analog is 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (), differing only in the position of the methyl group on the benzylthio substituent (3-methyl vs. 2-methyl). This positional isomerism is critical in medicinal chemistry, as it influences steric interactions, solubility, and target binding.
Table 1: Structural Comparison of Target Compound and Key Analog
Comparative Analysis of Physicochemical Properties
- Solubility: The 3-methylbenzylthio group in the target compound may marginally improve solubility in non-polar environments compared to the 2-methyl analog due to reduced steric crowding around the sulfur atom.
- Metabolic Stability: The 3-methoxy group on the benzyl moiety may slow oxidative metabolism compared to non-methoxy analogs, though direct data is lacking.
Pharmacological and Biochemical Comparisons
- Kinase Inhibition: Pyrrolo[3,2-d]pyrimidinones often target ATP-binding pockets in kinases. The 3-methylbenzylthio group may optimize hydrophobic interactions in deeper binding pockets, whereas the 2-methyl analog might exhibit weaker binding due to steric clashes .
- Selectivity : Substitutions at position 2 are critical for kinase selectivity. The 3-methyl group could reduce off-target effects compared to bulkier or more polar substituents.
Q & A
Basic: What are the common synthetic routes for synthesizing this pyrrolopyrimidine derivative?
Answer:
The synthesis typically involves multi-step organic reactions :
Core Formation : Cyclization of precursors (e.g., substituted pyrimidines or pyrroles) under acidic/basic conditions to form the pyrrolo[3,2-d]pyrimidine core .
Substitution Reactions : Introduction of substituents (e.g., 3-methoxybenzyl or 3-methylbenzylthio groups) via nucleophilic substitution or coupling reactions. For example, thioether formation using benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Techniques like column chromatography or recrystallization ensure high purity .
Advanced: How can reaction conditions be optimized to improve yield during the final cyclization step?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Use : Bases like NaH or DBU accelerate cyclization .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield in some cases .
Basic: What spectroscopic methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency across studies .
Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?
Answer:
- 3-Methoxybenzyl Group : Enhances solubility and target binding affinity due to electron-donating methoxy groups .
- 3-Methylbenzylthio Group : Increases hydrophobic interactions, improving membrane permeability .
- Phenyl at Position 7 : Critical for π-π stacking with aromatic residues in enzyme active sites .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures .
- Plasma Stability : Incubation in human/animal plasma quantifies metabolic susceptibility .
Basic: What in vitro models are suitable for preliminary biological screening?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT/WST-1 protocols .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram+/Gram– bacteria .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger predicts interactions with active sites .
- MD Simulations : GROMACS/AMBER simulations assess binding stability over time .
- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to activity .
Advanced: How are toxicity profiles evaluated in early-stage research?
Answer:
- In Vitro Cytotoxicity : HepG2 cells assess hepatotoxicity via LDH release assays .
- hERG Inhibition : Patch-clamp assays predict cardiac toxicity risks .
- Ames Test : Screen for mutagenicity using Salmonella strains .
Advanced: What orthogonal assays validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNAi Knockdown : Reduced activity in target-knockdown cells validates specificity .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics .
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